molecular formula C5H11ClMg B1591515 Pentylmagnesium chloride CAS No. 6393-56-2

Pentylmagnesium chloride

Cat. No.: B1591515
CAS No.: 6393-56-2
M. Wt: 130.9 g/mol
InChI Key: JFWWQYKSQVMLQU-UHFFFAOYSA-M
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Description

Pentylmagnesium chloride is an organometallic compound with the molecular formula C5H11ClMg . It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylmagnesium chloride is synthesized through the reaction of pentyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

C5H11Cl+MgC5H11MgCl\text{C5H11Cl} + \text{Mg} \rightarrow \text{C5H11MgCl} C5H11Cl+Mg→C5H11MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Pentylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form larger organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products:

Scientific Research Applications

Pentylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst or reagent in various chemical transformations

Mechanism of Action

The mechanism of action of pentylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers in various substrates, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, followed by protonation to yield the final product .

Comparison with Similar Compounds

  • Butylmagnesium chloride
  • Hexylmagnesium chloride
  • Phenylmagnesium chloride
  • Cyclopentylmagnesium chloride

Comparison: this compound is unique due to its specific chain length, which imparts different reactivity and selectivity compared to other Grignard reagents. For example, butylmagnesium chloride has a shorter chain, making it less sterically hindered, while hexylmagnesium chloride has a longer chain, which can affect its solubility and reactivity. Phenylmagnesium chloride, with an aromatic ring, exhibits different electronic properties, making it suitable for different types of reactions .

Properties

IUPAC Name

magnesium;pentane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWWQYKSQVMLQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6393-56-2
Record name Pentylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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